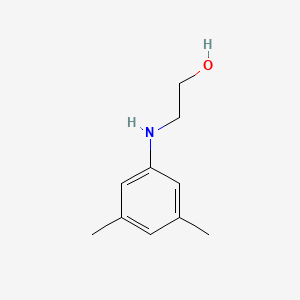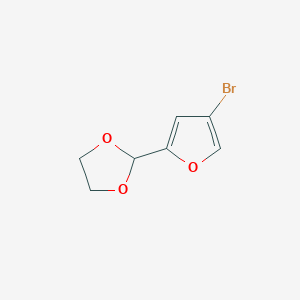
2-(4-Bromofuran-2-yl)-1,3-dioxolane
Overview
Description
2-(4-Bromofuran-2-yl)-1,3-dioxolane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that consists of a furan ring and a dioxolane ring, both of which contain oxygen atoms. The bromine atom is attached to the furan ring, making it a brominated furan derivative.
Scientific Research Applications
2-(4-Bromofuran-2-yl)-1,3-dioxolane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary research areas is in the development of new drugs and therapeutic agents. This compound has been shown to exhibit anticancer activity, and research is ongoing to explore its potential as a treatment for various types of cancers.
Another area of research is in the field of organic electronics. 2-(4-Bromofuran-2-yl)-1,3-dioxolane has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and transistors.
Mechanism of Action
The mechanism of action of 2-(4-Bromofuran-2-yl)-1,3-dioxolane is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be one of the mechanisms by which it exerts its anticancer activity.
Biochemical and Physiological Effects
2-(4-Bromofuran-2-yl)-1,3-dioxolane has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-Bromofuran-2-yl)-1,3-dioxolane in lab experiments is its relatively simple synthesis method. This compound can be prepared in a few steps using readily available starting materials. Additionally, this compound exhibits potent anticancer activity, making it a promising candidate for the development of new cancer treatments.
One of the limitations of using 2-(4-Bromofuran-2-yl)-1,3-dioxolane in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments and may limit its potential applications in certain fields.
Future Directions
There are several future directions for research on 2-(4-Bromofuran-2-yl)-1,3-dioxolane. One area of interest is in the development of new anticancer drugs based on this compound. Researchers are exploring the structure-activity relationship of this compound to identify modifications that may enhance its anticancer activity.
Another area of research is in the development of organic semiconductors for use in electronic devices. 2-(4-Bromofuran-2-yl)-1,3-dioxolane has shown promise as a building block for the synthesis of these materials, and further research is needed to optimize their properties and performance.
Finally, there is ongoing research into the mechanism of action of 2-(4-Bromofuran-2-yl)-1,3-dioxolane. A better understanding of how this compound exerts its anticancer activity could lead to the development of more effective treatments for cancer.
properties
IUPAC Name |
2-(4-bromofuran-2-yl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMUCDYHDNYGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromofuran-2-yl)-1,3-dioxolane | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

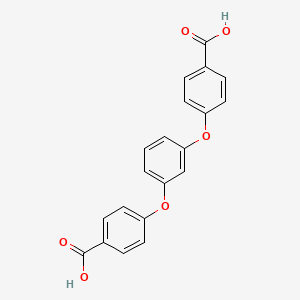
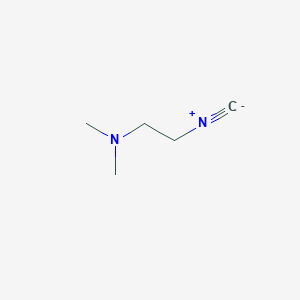
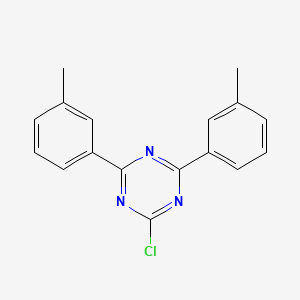
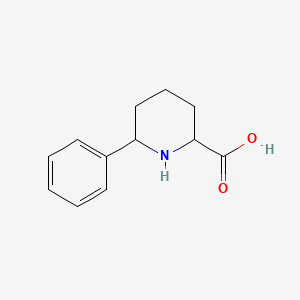
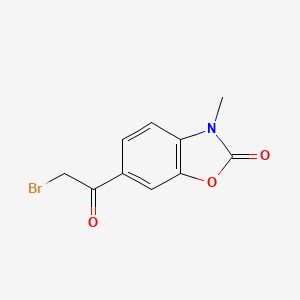
![5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one](/img/structure/B3181372.png)

![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3181400.png)
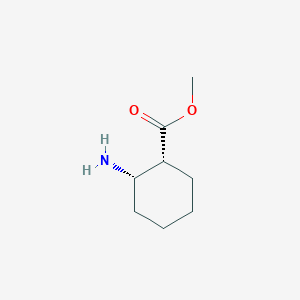
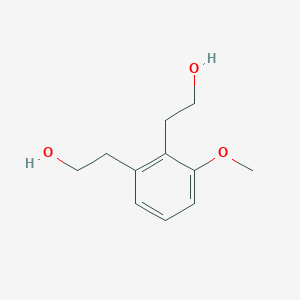
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate](/img/structure/B3181442.png)


